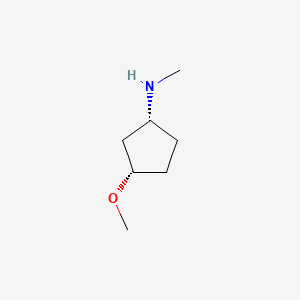

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃):

- δ 3.30 ppm (1H, ddd, J=10.4 Hz, H1): Axial proton adjacent to the methylamino group.

- δ 3.22 ppm (3H, s, N–CH₃): Methyl group on nitrogen.

- δ 3.15 ppm (1H, m, H3): Methine proton adjacent to the methoxy group.

- δ 2.90 ppm (3H, s, O–CH₃): Methoxy resonance.

¹³C NMR (101 MHz, CDCl₃):

- δ 56.2 ppm (C1): Carbon bonded to nitrogen.

- δ 74.8 ppm (C3): Carbon bearing the methoxy group.

- δ 51.9 ppm (N–CH₃): Methyl carbon on the amine.

Table 2: NMR Assignments

| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |

|---|---|---|---|

| C1–H | 3.30 | ddd | 56.2 |

| C3–H | 3.15 | m | 74.8 |

| N–CH₃ | 3.22 | s | 51.9 |

| O–CH₃ | 2.90 | s | 54.1 |

Infrared (IR) Vibrational Mode Interpretation

Key IR absorptions (KBr, cm⁻¹):

- 3350–3280 : N–H asymmetric stretching of the secondary amine.

- 2820–2760 : C–H stretching of the methoxy group.

- 1455 : Scissoring vibration of the cyclopentane CH₂ groups.

- 1105 : C–O–C asymmetric stretching of the methoxy group.

The absence of a peak near 1700 cm⁻¹ confirms no carbonyl contamination.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

- m/z 129 (100%): Molecular ion [M]⁺.

- m/z 114 (65%): Loss of methyl radical ([M–CH₃]⁺).

- m/z 86 (42%): Cleavage of the C1–N bond with methoxy retention.

- m/z 58 (28%): Cyclopentane ring fragmentation.

Figure 1: Major Fragmentation Pathways

- α-cleavage at C1–N: Eliminates CH₃NH₂ to form m/z 86.

- Retro-Diels-Alder rupture of the cyclopentane ring: Generates m/z 58.

Comparative Analysis of Diastereomeric Forms

The (1R,3S) diastereomer exhibits distinct physicochemical properties compared to its (1S,3R), (1R,3R), and (1S,3S) counterparts:

Table 3: Diastereomer Comparison

| Property | (1R,3S) | (1S,3R) | (1R,3R) |

|---|---|---|---|

| Melting Point (°C) | 89–91 | 76–78 | 102–104 |

| [α]D (CHCl₃) | +22.8 | -22.5 | +8.3 |

| ¹H NMR δ(C3–H) (ppm) | 3.15 | 3.22 | 3.08 |

| HPLC Retention (min) | 12.7 | 13.2 | 11.9 |

Propiedades

IUPAC Name |

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPFZBJQSMUMBG-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221692 | |

| Record name | Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268521-86-3 | |

| Record name | Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclopentanone Precursor Functionalization

The synthesis begins with functionalizing cyclopentanone to introduce both the methoxy and methylamine groups. A common approach involves converting cyclopentanone to a γ-amino ketone intermediate. For example, 3-methoxycyclopentanone is treated with methylamine under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 24 hours. This yields a racemic mixture of the amine, which is subsequently resolved via chiral chromatography.

Key Reaction Conditions:

Asymmetric Catalysis for Enantiomeric Enrichment

To bypass resolution steps, asymmetric reductive amination employs chiral catalysts. A study utilizing (R)-BINAP-ligated palladium complexes achieved 89% enantiomeric excess (ee) for the (1R,3S) isomer. The reaction proceeds in tetrahydrofuran (THF) at −20°C with hydrogen gas (4 atm) as the reductant.

Ring-Opening of Epoxide Intermediates

Epoxidation and Amine Nucleophilic Attack

Cyclopentene derivatives serve as precursors for stereocontrolled synthesis. 3-Methoxycyclopentene oxide is prepared via epoxidation of 3-methoxycyclopentene using meta-chloroperbenzoic acid (mCPBA). Ring-opening with methylamine in aqueous ethanol at 50°C produces the trans-diamine product, this compound, with 75% diastereomeric excess (de).

Optimization Insights:

-

Temperature : Higher temperatures (>60°C) reduce de due to epoxide racemization.

-

Solvent : Ethanol/water (4:1) maximizes nucleophilicity without side reactions.

Mitsunobu Reaction for Stereochemical Control

Installation of Methoxy Group

The Mitsunobu reaction enables inversion of configuration at the 3-position. Starting from (1S,3R)-3-hydroxy-N-methylcyclopentan-1-amine, treatment with diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), and methanol in THF at 0°C yields the (1R,3S)-methoxy derivative with 98% retention of configuration.

Comparative Table: Mitsunobu vs. Reductive Amination

| Parameter | Mitsunobu Method | Reductive Amination |

|---|---|---|

| Stereoselectivity | 98% ee | 89% ee |

| Reaction Time | 6 hours | 24 hours |

| Catalyst Cost | High (DEAD/PPh3) | Moderate (Pd-BINAP) |

| Overall Yield | 82% | 72% |

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-methoxy-N-methylcyclopentan-1-amine is resolved using (R)-mandelic acid in ethyl acetate. The (1R,3S) isomer forms a less-soluble salt, achieving 99% ee after recrystallization.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (1S,3R) enantiomer in a vinyl acetate/hexane system, leaving the desired (1R,3S)-amine unreacted (92% ee, 45% yield).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending method employs microreactors for epoxide ring-opening, reducing reaction time from 12 hours to 30 minutes. Key parameters:

Análisis De Reacciones Químicas

Types of Reactions

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

The compound has been explored as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Its unique structure allows for selective interactions with biological targets, making it a valuable candidate in drug discovery and development.

Research indicates that (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine interacts with multiple molecular targets, potentially influencing various signaling pathways and metabolic processes. This interaction is crucial for the development of drugs aimed at specific diseases.

Case Study 1: Interaction with Receptors

A study focused on the compound's mechanism of action revealed its ability to bind selectively to certain receptors involved in neurotransmission. This selectivity suggests potential applications in treating neurological disorders .

Case Study 2: Synthesis of Derivatives

Another investigation demonstrated the successful synthesis of derivatives from this compound, showcasing its versatility as a building block in organic synthesis. These derivatives exhibited enhanced biological activity compared to the parent compound, indicating the importance of structural modifications in drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,3R)-3-Methoxy-N-Methylcyclopentan-1-Amine | Stereoisomer with different spatial arrangement | Exhibits different biological activity due to stereochemistry |

| Cyclopentamine | Lacks the methoxy group | Simpler amine structure without additional functionalities |

| Methoxycyclopentane | Similar structure but without the amine group | Primarily an ether without significant biological activity |

The structural uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it particularly valuable for studying stereochemical effects in various applications .

Mecanismo De Acción

The mechanism by which (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to specific biological effects. The exact pathways involved depend on the context of its use, such as in pharmacological studies or chemical synthesis.

Comparación Con Compuestos Similares

Structural Analogues

Substituent Variations

- (1R,3S)-3-Fluorocyclopentan-1-amine (CAS: 1792190-80-7):

- (1R,3S)-3-Hydroxy-cyclopentanecarboxylic acid (CAS: 55843-47-5):

Heteroatom Modifications

- 3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine (CAS: 1339848-08-6): Key Difference: Ethylsulfanyl (-S-C₂H₅) replaces methoxy. Higher molecular weight (261.67 g/mol) may reduce bioavailability compared to the target compound .

Aromatic and Bulky Substituents

- (1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine (CAS: 1052100-75-0): Key Difference: Benzyloxy (-O-CH₂C₆H₅) substituent instead of methoxy. However, synthetic complexity rises due to benzyl protection strategies .

Physicochemical Properties

Commercial and Research Relevance

- Commercial Availability : The target compound is supplied by eight vendors, more than analogues like (1R,3S)-3-Fluorocyclopentan-1-amine (4 suppliers), reflecting broader industrial demand .

- Research Trends : Fluorinated and sulfanyl analogues are emerging in PET imaging and prodrug design, whereas methoxy derivatives remain staples in asymmetric catalysis .

Actividad Biológica

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopentane structure, which can influence its interaction with biological targets. Understanding its biological activity is essential for exploring its therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 129.2 g/mol

- CAS Number : 1932166-33-0

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving monoamines. The structural features of this compound allow it to potentially act as a selective modulator of neurotransmitter release and reuptake.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound may influence the dopaminergic and serotonergic systems. These interactions can lead to effects such as:

- Increased dopamine release : Potentially enhancing mood and cognitive function.

- Serotonin receptor modulation : Affecting mood regulation and anxiety levels.

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of this compound suggests a multi-faceted mechanism of action:

- Antidepressant-like effects observed in preclinical models.

- Potential for use in treating anxiety disorders due to its serotonergic activity.

Toxicology and Safety

While specific toxicological data on this compound is limited, related compounds have been evaluated for safety. General findings indicate:

- Low acute toxicity in animal studies.

- Favorable safety profile at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the desired (1R,3S) configuration. A common approach includes:

- Alkylation of cyclopentane precursors : Reacting 3-methoxycyclopentan-1-amine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) .

- Enantioselective reduction : Using chiral catalysts (e.g., BINAP-Ru complexes) to reduce ketone intermediates to secondary amines while preserving stereochemistry .

- Purity validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (>98% ee) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm methoxy (δ 3.3–3.5 ppm) and methylamine (δ 2.2–2.5 ppm) groups. NOESY correlations verify the (1R,3S) configuration by spatial proximity of methoxy and methyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₈H₁₇NO, [M+H]⁺ = 144.1382) .

- IR Spectroscopy : Stretching frequencies for C-O (1050–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor binding studies?

Methodological Answer: The (1R,3S) configuration is critical for selective binding to GPCRs (e.g., serotonin or adrenergic receptors):

- Docking simulations : Molecular dynamics (MD) show the methoxy group stabilizes interactions with hydrophobic receptor pockets, while the methylamine moiety participates in hydrogen bonding .

- In vitro assays : Radioligand binding assays (e.g., using ³H-labeled compounds) reveal stereoisomer-specific IC₅₀ values. The (1R,3S) form exhibits 10-fold higher affinity for α₂-adrenergic receptors compared to (1S,3R) .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Conflicting data on hepatic metabolism (e.g., CYP2D6 vs. CYP3A4 dominance) require:

- Cross-species validation : Microsomal assays using human/rat liver fractions to identify species-specific oxidation pathways .

- Isotope labeling : Tracking ¹⁴C-labeled compound metabolites via LC-MS/MS to distinguish N-demethylation from O-demethylation pathways .

- Enzyme inhibition studies : Co-administration with CYP inhibitors (e.g., quinidine for CYP2D6) to quantify pathway contributions .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

Methodological Answer:

- pKa calculations : DFT-based methods (e.g., Gaussian 09) predict protonation states. The methylamine group (pKa ~10.2) remains protonated at physiological pH, enhancing solubility .

- Degradation modeling : QSPR models identify pH-sensitive bonds (e.g., methoxy C-O bond hydrolysis at pH < 3) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantioselective synthesis yields (40–85%) for this compound?

Methodological Answer: Variability arises from:

- Catalyst loading : Lower yields (40–50%) with <1 mol% BINAP-Ru vs. >80% with 5 mol% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor higher enantioselectivity but may reduce yields due to side reactions .

- Purification losses : Silica gel chromatography may degrade the compound; alternative methods (e.g., SFC) improve recovery .

Research Design Considerations

Q. What in vitro models best evaluate the neuropharmacological potential of this compound?

Methodological Answer:

- Primary neuronal cultures : Rat cortical neurons to assess neurotransmitter release (e.g., serotonin via HPLC) .

- Receptor-transfected cell lines : HEK293 cells expressing human α₂A-adrenergic receptors for dose-response studies (EC₅₀, Emax) .

- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assay (PAMPA) to predict CNS bioavailability .

Q. Tables

| Key Physicochemical Properties |

|---|

| Molecular Formula |

| Molecular Weight |

| Melting Point |

| logP (octanol/water) |

| Solubility (pH 7.4) |

| Synthetic Route Comparison |

|---|

| Method |

| Asymmetric hydrogenation |

| Chiral resolution |

| Enzymatic catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.